molecular formula C7H3BrCl2F2 B13492799 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene

Cat. No.: B13492799
M. Wt: 275.90 g/mol
InChI Key: OZIQJQSCAHENTA-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzene rings. For example, the preparation of similar compounds like 5-bromo-1,3-dichloro-2-fluorobenzene involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline . The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of such halogenated benzene derivatives may involve continuous processes like tubular diazotization, which offers advantages in terms of stability, safety, and yield . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation and Reduction: These reactions may involve reagents like potassium permanganate or sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, electrophilic aromatic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H3BrCl2F2

Molecular Weight

275.90 g/mol

IUPAC Name

2-bromo-1,5-dichloro-3-(difluoromethyl)benzene

InChI

InChI=1S/C7H3BrCl2F2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H

InChI Key

OZIQJQSCAHENTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)Cl)Cl

Origin of Product

United States

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